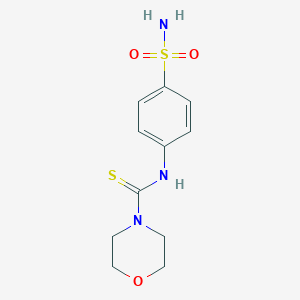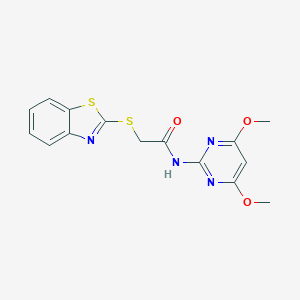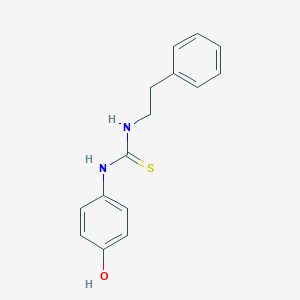
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide, also known as SMCTA, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which are known for their antibacterial, antifungal, and antiviral properties. SMCTA has been shown to have a variety of biological effects, including the ability to inhibit the growth of cancer cells and to modulate the immune system. In
Wirkmechanismus
The mechanism of action of N-(4-sulfamoylphenyl)morpholine-4-carbothioamide is primarily through the inhibition of CAIX activity. CAIX is an enzyme that is overexpressed in many types of cancer and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, N-(4-sulfamoylphenyl)morpholine-4-carbothioamide can disrupt the pH balance in the tumor microenvironment, which can lead to a decrease in tumor growth and metastasis. Additionally, N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has been shown to modulate the immune system by activating T cells and suppressing the activity of regulatory T cells.
Biochemical and Physiological Effects:
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and immunomodulatory effects, N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has been shown to have antifungal and antibacterial activity. It has also been shown to inhibit the activity of carbonic anhydrase II (CAII), which is involved in the regulation of acid-base balance in the body. N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-sulfamoylphenyl)morpholine-4-carbothioamide is its low toxicity, which makes it a safe candidate for further development as a therapeutic agent. Additionally, N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has been shown to have a wide range of biological effects, which makes it a versatile compound for use in various applications. However, one limitation of N-(4-sulfamoylphenyl)morpholine-4-carbothioamide is its solubility, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of N-(4-sulfamoylphenyl)morpholine-4-carbothioamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-(4-sulfamoylphenyl)morpholine-4-carbothioamide. One area of research is to further explore its immunomodulatory effects and its potential use in the treatment of autoimmune diseases and inflammatory conditions. Another area of research is to investigate the potential of N-(4-sulfamoylphenyl)morpholine-4-carbothioamide as a combination therapy with other anticancer agents. Additionally, more research is needed to fully understand the mechanism of action of N-(4-sulfamoylphenyl)morpholine-4-carbothioamide and its potential side effects, which will be important for further development as a therapeutic agent.
Synthesemethoden
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide can be synthesized by reacting 4-aminobenzenesulfonamide with morpholine-4-carbothioamide in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The yield of the reaction is typically around 70-80%, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-(4-sulfamoylphenyl)morpholine-4-carbothioamide works by inhibiting the activity of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. In addition to its anticancer activity, N-(4-sulfamoylphenyl)morpholine-4-carbothioamide has also been shown to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases and inflammatory conditions.
Eigenschaften
Produktname |
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide |
|---|---|
Molekularformel |
C11H15N3O3S2 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N-(4-sulfamoylphenyl)morpholine-4-carbothioamide |
InChI |
InChI=1S/C11H15N3O3S2/c12-19(15,16)10-3-1-9(2-4-10)13-11(18)14-5-7-17-8-6-14/h1-4H,5-8H2,(H,13,18)(H2,12,15,16) |
InChI-Schlüssel |
QQMHFJKFACNFDB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Kanonische SMILES |
C1COCCN1C(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)
![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B216301.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)
![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)
![4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B216313.png)
![5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)

![2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one](/img/structure/B216320.png)

![methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate](/img/structure/B216322.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B216323.png)